Colistin IV -

Colistin IV

Catalog Number: EVT-8483472
CAS Number:
Molecular Formula: C53H100N16O13
Molecular Weight: 1169.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Colistin A is a polymyxin having a (6R)-6-methyloctanoyl group at the amino terminus. It is a polymyxin and a peptide antibiotic.
Overview

Colistin is a polymyxin antibiotic derived from the bacterium Bacillus polymyxa subspecies colistinus. It is primarily utilized for treating infections caused by multidrug-resistant Gram-negative bacteria, particularly in cases where other antibiotics are ineffective. Colistin is available in various formulations, with colistimethate sodium being the most commonly used intravenous form. This compound acts as a prodrug, which is converted into the active form of colistin in the body. The resurgence of colistin's use in clinical settings is largely due to the rise of multidrug-resistant organisms, necessitating effective treatment options.

Source and Classification

Colistin was first discovered in 1949, and its clinical application began shortly thereafter. It is classified under the category of polymyxins, which are cyclic lipopeptide antibiotics. Colistimethate sodium, a derivative of colistin, is a water-soluble form that is administered intravenously or via inhalation. The classification of colistin includes:

  • Polymyxin Antibiotics: A group of antibiotics that disrupt bacterial cell membranes.
  • Antimicrobial Agents: Effective against a variety of Gram-negative pathogens.
Synthesis Analysis

Methods and Technical Details

Colistin can be synthesized through fermentation processes involving Bacillus polymyxa. The production involves the extraction and purification of colistin from bacterial cultures. Recent advancements have led to the development of conjugated forms, such as colistin conjugated with chitosan-capped gold nanoparticles. This synthesis typically employs chemical reduction methods where glutaraldehyde acts as a linker to bind chitosan and colistin, enhancing its therapeutic efficacy and stability.

Synthesis Steps:

  1. Fermentation: Cultivation of Bacillus polymyxa under controlled conditions.
  2. Extraction: Isolation of colistin from the culture broth using solvent extraction techniques.
  3. Purification: Chromatographic methods such as high-performance liquid chromatography (HPLC) are employed to purify colistin and its derivatives.
Molecular Structure Analysis

Structure and Data

Colistin consists of a cyclic peptide structure with a fatty acid tail, which contributes to its amphiphilic properties. The molecular formula for colistin is C58H101N16O17C_{58}H_{101}N_{16}O_{17}, with a molecular weight of approximately 1202.5 g/mol.

  • Molecular Structure: Colistin's structure includes multiple amino acid residues forming a cyclic arrangement, linked by peptide bonds.
  • Key Features: The presence of a long hydrophobic tail allows for interaction with bacterial membranes, facilitating its mechanism of action.
Chemical Reactions Analysis

Reactions and Technical Details

Colistin undergoes hydrolysis in biological systems, converting colistimethate sodium into active colistin forms. This reaction can lead to the formation of various derivatives due to its instability in aqueous solutions.

  • Hydrolysis Reaction:
    Colistimethate Sodium+H2OColistin+Sodium\text{Colistimethate Sodium}+\text{H}_2\text{O}\rightarrow \text{Colistin}+\text{Sodium}

This reaction highlights the importance of renal function in determining the pharmacokinetics of colistin administration since renal impairment can affect drug clearance.

Mechanism of Action

Process and Data

Colistin exerts its antibacterial effects primarily through the disruption of bacterial cell membranes. It binds to lipopolysaccharides in the outer membrane of Gram-negative bacteria, leading to increased permeability and eventual cell lysis.

  • Mechanism Steps:
    1. Binding: Colistin binds to negatively charged lipopolysaccharides.
    2. Membrane Disruption: This binding alters membrane integrity.
    3. Cell Death: The compromised membrane leads to cell lysis and death.

Studies indicate that colistin's effectiveness varies based on bacterial resistance mechanisms, particularly in strains exhibiting modified lipopolysaccharide structures.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Colistin is characterized by several distinct physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water but less stable in aqueous solutions over time.
  • Stability: Colistimethate sodium is more stable than colistin but can degrade into various products upon hydrolysis.
  • pH Range: Optimal activity is observed at physiological pH levels (around pH 7).

These properties influence its formulation and administration routes, particularly for intravenous use.

Applications

Scientific Uses

Colistin has several critical applications in modern medicine:

  • Treatment of Multidrug-Resistant Infections: Particularly effective against pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.
  • Clinical Research: Ongoing studies focus on optimizing dosing regimens and understanding pharmacokinetics in different patient populations.
  • Combination Therapy: Used in conjunction with other antibiotics to enhance efficacy against resistant strains.

The resurgence of interest in colistin underscores its importance as a last-resort antibiotic amid rising antibiotic resistance globally.

Historical Trajectory and Re-Emergence in Antimicrobial Therapy

Evolution of Colistin Use: From Early Clinical Abandonment to Last-Resort Therapeutic Reintroduction

Colistin (polymyxin E), isolated in 1947 from Paenibacillus polymyxa subspecies Colistinus, entered clinical practice in the late 1950s following United States Food and Drug Administration approval for Gram-negative infections like Pseudomonas aeruginosa and Enterobacteriaceae-associated diarrhoea or urinary tract infections [1] [6]. Its cationic polypeptide structure enabled bactericidal activity against lipid A in lipopolysaccharide (LPS), making it a critical early Gram-negative therapy [1]. By the 1970s, however, colistin was largely abandoned due to perceived high rates of nephrotoxicity and neurotoxicity and the contemporaneous introduction of "safer" alternatives like aminoglycosides and expanded-spectrum β-lactams [3] [10].

The period from the 1980s to early 2000s saw minimal systemic use, though colistin persisted topically (e.g., ophthalmic solutions) and in cystic fibrosis management for pulmonary Pseudomonas infections [1] [3]. The mid-1990s marked a pivotal shift: escalating multidrug-resistant (MDR) Acinetobacter baumannii, carbapenem-resistant Enterobacteriaceae, and P. aeruginosa strains—resistant to all other antibiotics—forced the reconsideration of colistin as salvage therapy [1] [3] [6]. This reintroduction was not due to improved toxicity profiles but stemmed from dire clinical necessity amid a barren antibiotic development pipeline [3] [10].

Table 1: Key Milestones in Colistin’s Clinical Journey

EraStatusPrimary Drivers
1959–1970sFirst-line useFDA approval; activity against Gram-negative pathogens lacking alternatives
1970s–1990sClinical abandonmentToxicity concerns; introduction of aminoglycosides/cephalosporins
Mid-1990sReintroductionEmergence of carbapenem-resistant Enterobacteriaceae and A. baumannii
Post-2010Critical last-resortGlobal spread of extensively drug-resistant (XDR) pathogens; antibiotic pipeline failure

Drivers of Resurgence: Carbapenem Resistance Epidemics and the Multidrug-Resistant Gram-Negative Pathogen Crisis

The re-emergence of colistin was propelled by the relentless rise of carbapenemase-producing Gram-negative bacteria. Carbapenem resistance—mediated by enzymes like Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinase-48 (OXA-48)—rendered mainstay therapies ineffective [2] [10]. Surveillance data highlighted alarming trends: a 2024 Egyptian study found 98.2% of K. pneumoniae, A. baumannii, and P. aeruginosa isolates were carbapenem-resistant, with 23.9% of K. pneumoniae concurrently resistant to colistin [2]. Similarly, Croatian hospitals reported 75% of colistin-resistant Enterobacteriaceae co-produced extended-spectrum β-lactamases, and 63% harbored OXA-48 carbapenemases [10].

Colistin filled a therapeutic void as pharmaceutical innovation stagnated. Between 2000–2018, only two new structural classes of antibiotics gained approval globally, neither active against Gram-negative "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, K. pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp.) [1] [3]. The Infectious Diseases Society of America’s "Bad Bugs, No Drugs" initiative underscored this crisis, identifying colistin as one of the few remaining options against pandrug-resistant isolates [1].

Table 2: Global Resistance Patterns Driving Colistin Use (Select Studies)

RegionPathogenCarbapenem Resistance (%)Colistin Resistance (%)Dominant MechanismCitation
EgyptKlebsiella pneumoniae98.223.9NDM + OXA-48-like (84.8%) [2]
CroatiaEnterobacteriaceae75.0*100.0†OXA-48 (63%) [10]
Pakistan (ICU)K. pneumoniaeNot reported91.4‡Not specified [4]

*Percentage co-producing carbapenemases; †All studied isolates were carbapenem-resistant; ‡Percentage among colistin-resistant Gram-negative rods.

Paradigm Shifts in Clinical Perception: Re-Evaluating Toxicity Narratives Through Modern Pharmacovigilance

Early toxicity concerns about colistin arose from poorly standardized dosing, impure formulations, and limited pharmacokinetic monitoring [3] [8]. Modern pharmacovigilance has refined these perceptions:

  • Nephrotoxicity Reassessment: Contemporary studies attribute historical toxicity partly to excessive dosing (e.g., up to 300 mg/day colistin base activity) and confounders like critical illness. Recent pharmacokinetic data in healthy subjects demonstrate predictable linear kinetics with intravenous colistin sulfate, with no accumulation after multiple 0.452 mg/kg doses [8]. Meta-analyses indicate nephrotoxicity incidences of 6–9.2% with colistin sulfate versus 15.1–68.5% with prodrug colistimethate sodium (CMS), suggesting formulation and dosing impact toxicity more than intrinsic drug properties [8] [9].
  • Neurotoxicity Rarity: Historical reports of neuromuscular blockade were likely overdosing artifacts. Current surveillance identifies neurotoxicity as rare (<0.1%) with protocolized dosing [3].
  • Pharmacokinetic Optimization: Understanding that colistin (unlike CMS) undergoes non-renal clearance mitigates historical dosing errors in renal impairment. Studies in sustained low-efficiency dialysis patients show colistin clearance increases by 67.4% during dialysis, necessitating supplemental dosing—a nuance absent in early protocols [5] [8].

These insights reposition colistin as a manageable last-line option rather than a prohibitively toxic agent, cementing its role in antimicrobial stewardship programs confronting carbapenem resistance [8] [9].

Properties

Product Name

Colistin IV

IUPAC Name

(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

Molecular Formula

C53H100N16O13

Molecular Weight

1169.5 g/mol

InChI

InChI=1S/C53H100N16O13/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77)/t30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+/m1/s1

InChI Key

XDJYMJULXQKGMM-RVYUQJQSSA-N

SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O

Isomeric SMILES

CC[C@@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.